4-Amino-N-[3-(dimethylamino)propyl]-1-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-Amino-N-[3-(dimethylamino)propyl]-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound with a complex structure It features a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-[3-(dimethylamino)propyl]-1-ethyl-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the amino and carboxamide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the use of dimethylformamide (DMF) as a solvent and a base such as triethylamine can facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-[3-(dimethylamino)propyl]-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and carboxamide groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), toluene, ethanol.
Catalysts: Palladium on carbon (Pd/C), triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine derivative.
Scientific Research Applications
4-Amino-N-[3-(dimethylamino)propyl]-1-ethyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Amino-N-[3-(dimethylamino)propyl]-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its use, such as its role in inhibiting a particular enzyme or modulating a receptor’s function.
Comparison with Similar Compounds
Similar Compounds
N-[3-(dimethylamino)propyl]methacrylamide: Shares the dimethylamino propyl group but differs in the core structure.
N,N’-Bis[3-(dimethylamino)propyl]perylene-3,4,9,10-tetracarboxylic diimide: Contains a similar side chain but has a different core structure.
9-amino-N-[3-(dimethylamino)propyl]acridine-4-carboxamide: Similar in having the dimethylamino propyl group but with an acridine core.
Uniqueness
4-Amino-N-[3-(dimethylamino)propyl]-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and the pyrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
4-amino-N-[3-(dimethylamino)propyl]-1-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5O/c1-4-16-8-9(12)10(14-16)11(17)13-6-5-7-15(2)3/h8H,4-7,12H2,1-3H3,(H,13,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCULBBDAXDBGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCCCN(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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